α-Hydroxy Trimethoprim-D3 (Major)
CAS No.:
Cat. No.: VC0201436
Molecular Formula: C₁₄H₁₅D₃N₄O₄
Molecular Weight: 309.34
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄H₁₅D₃N₄O₄ |
|---|---|
| Molecular Weight | 309.34 |
Introduction
Chemical Structure and Properties
α-Hydroxy Trimethoprim-D3 (Major) is characterized by the incorporation of a hydroxyl group at the alpha position of the trimethoprim structure, coupled with deuterium labeling. The compound's official molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅D₃N₄O₄ |
| Molecular Weight | 309.34 g/mol |
| Chemical Structure | Trimethoprim backbone with α-hydroxyl group and three deuterium atoms |
| Synonyms | 2,4-Diamino-α-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol-D3; 2,4-Diamino-5-(α-hydroxy-3,4,5-trimethoxybenzyl)pyrimidine-D3; Racemic α-(2,4-Diamino-5-pyrimidyl)-3,4,5-trimethoxybenzyl Alcohol-D3 |
The deuteration, indicated by the "D3" suffix, involves the substitution of three hydrogen atoms with deuterium, which enhances the compound's stability and enables precise tracking in biological and analytical studies.
Relationship to Trimethoprim
To understand α-Hydroxy Trimethoprim-D3 (Major), it is essential to consider its relationship to the parent compound, trimethoprim. Trimethoprim is a widely used antibiotic that functions as an antifolate agent by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication by preventing bacterial DNA and RNA synthesis.
Trimethoprim's selective antimicrobial action stems from its approximately 60,000 times greater affinity for bacterial dihydrofolate reductase compared to the human enzyme . It is commonly prescribed for urinary tract infections and is often combined with sulfamethoxazole due to their complementary mechanisms of action .
Metabolic Significance
α-Hydroxy Trimethoprim represents one of the principal metabolites formed during the biotransformation of trimethoprim in humans. The addition of the deuterium labeling creates α-Hydroxy Trimethoprim-D3 (Major), which serves as an important analytical standard for trimethoprim metabolism studies.
Research has revealed that trimethoprim undergoes oxidative metabolism to produce several metabolites, including:
| Metabolite | Approximate Proportion |
|---|---|
| 3'-desmethyl-TMP | 65% of total metabolite formation |
| 4'-desmethyl-TMP | 25% of total metabolite formation |
| N-oxide metabolites | <5% of total metabolite formation |
| α-hydroxy derivatives | Present in significant quantities |
The hydroxylation at the alpha position represents a critical biotransformation pathway catalyzed primarily by CYP2C9 and CYP3A4 enzymes, with CYP1A2 contributing to a lesser extent .
Applications in Research and Analysis
α-Hydroxy Trimethoprim-D3 (Major) serves several important functions in pharmaceutical and biomedical research:
Pharmacokinetic Studies
The deuterated form allows for enhanced tracking in pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion profiles of trimethoprim and its metabolites . The stable isotope labeling enables researchers to differentiate between exogenous and endogenously produced compounds during analysis.
Analytical Standard
As a reference standard, α-Hydroxy Trimethoprim-D3 (Major) is utilized for the development and validation of quantitative analytical methods for measuring trimethoprim and its metabolites in biological samples . This improves the accuracy and reliability of pharmacokinetic assessments.
Metabolism Research
The compound facilitates investigations into trimethoprim metabolic pathways and the factors affecting its biotransformation. This is crucial for understanding individual variations in drug response and potential drug-drug interactions .
Analytical Methods for Detection
The detection and quantification of α-Hydroxy Trimethoprim-D3 (Major) typically employ advanced analytical techniques, including:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods have been developed for the selective and sensitive detection of trimethoprim metabolites in various matrices. These methods typically involve:
| Analytical Parameter | Specification |
|---|---|
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction |
| Chromatographic Separation | Reverse-phase HPLC |
| Detection | Multiple reaction monitoring (MRM) mass spectrometry |
| Internal Standards | Deuterated analogs such as α-Hydroxy Trimethoprim-D3 |
The use of α-Hydroxy Trimethoprim-D3 as an internal standard compensates for variations in sample preparation and instrument response, enhancing the accuracy and precision of analytical measurements .
Comparison with Other Trimethoprim Derivatives
α-Hydroxy Trimethoprim-D3 (Major) belongs to a family of trimethoprim derivatives and metabolites with varying structural characteristics and applications:
| Compound | Structure Characteristics | Applications |
|---|---|---|
| Trimethoprim | Parent structure with 2,4-diaminopyrimidine and 3,4,5-trimethoxybenzyl moieties | Therapeutic antibiotic |
| Trimethoprim-d3 | Trimethoprim with three deuterium atoms | Analytical standard for pharmacokinetic studies |
| α-Hydroxy Trimethoprim | Addition of hydroxyl group at alpha position | Primary metabolite with potential protein reactivity |
| α-Hydroxy Trimethoprim-D3 | α-hydroxy trimethoprim with deuterium labeling | Reference standard for metabolite analysis |
| 6-Hydroxytrimethoprim | Hydroxylation at the 6-position of pyrimidine ring | Minor metabolite |
The specific placement of the hydroxyl group and deuterium atoms in α-Hydroxy Trimethoprim-D3 (Major) confers unique chemical behavior that distinguishes it from other derivatives .
Biological Research Applications
Beyond its utility as an analytical standard, α-Hydroxy Trimethoprim-D3 (Major) and related compounds have been employed in various biological research contexts:
Drug-Drug Interaction Studies
Research has utilized hydroxylated trimethoprim metabolites to investigate potential interactions with other medications. For instance, studies have examined how hormonal changes, such as those during pregnancy, can affect the CYP3A-mediated metabolism of drugs, which could influence trimethoprim metabolism .
Antimicrobial Research
In the broader context of antimicrobial research, trimethoprim derivatives have been investigated alongside other compounds, such as artemisinins, for potential synergistic or antagonistic effects in combating bacterial and parasitic infections .
Future Research Directions
The study of α-Hydroxy Trimethoprim-D3 (Major) and related compounds continues to evolve, with several promising research directions:
-
Further elucidation of the mechanisms by which α-hydroxy trimethoprim modifies proteins and potential immunological consequences
-
Development of more selective and sensitive analytical methods for metabolite quantification
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Investigation of structure-activity relationships among hydroxylated trimethoprim derivatives
-
Exploration of potential therapeutic applications beyond antimicrobial activity
As analytical technologies advance and our understanding of drug metabolism deepens, the significance of compounds like α-Hydroxy Trimethoprim-D3 (Major) in pharmaceutical research is likely to increase.
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